molecular formula C10H13N3O3 B1346578 Cbz-Glycine hydrazide CAS No. 5680-83-1

Cbz-Glycine hydrazide

Cat. No.: B1346578
CAS No.: 5680-83-1
M. Wt: 223.23 g/mol
InChI Key: FBXJOIKPPWLCJU-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and organic solvents. This compound is often used in laboratory settings for the synthesis of other substances .

Scientific Research Applications

Cbz-Glycine hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Cbz-Glycine hydrazide, also known as Benzyl (hydrazinocarbonylmethyl)carbamate or N-Cbz-glycine hydrazide, primarily targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein . The CFTR protein is a cAMP-regulated epithelial Cl− channel, and when defective, it causes cystic fibrosis .

Mode of Action

The compound interacts with its target, the CFTR protein, by inhibiting its Cl− conductance . The inhibition is reversible and occurs rapidly, within less than a minute . The compound exhibits voltage-dependent CFTR block with strong inward rectification . This interaction results in fast channel closures within bursts of channel openings, reducing the mean channel open time .

Biochemical Pathways

The action of this compound affects the CFTR Cl− transport mechanism . This mechanism is crucial in secretory and absorptive epithelia in the airways, pancreas, intestine, testis, and other tissues . The inhibition of CFTR Cl− conductance by this compound can therefore impact these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound is known to have a predicted boiling point of 4916° C at 760 mmHg, a density of 13 g/cm³, and a refractive index of n 20D 156 . Its inhibitory potency is independent of pH from 6.5–8.0, where it exists predominantly as a monovalent anion with solubility 1 mM in water .

Result of Action

The inhibition of CFTR Cl− conductance by this compound leads to molecular and cellular effects. For instance, it has been shown to reduce cholera toxin–induced intestinal fluid secretion by 80% . It also rapidly and reversibly inhibits forskolin-induced hyperpolarization in nasal potential differences .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its inhibitory potency is independent of pH from 6.5–8.0 . Its apparent potency is reduced by lowering extracellular cl− concentration

Safety and Hazards

According to the safety data sheet, Benzyl (hydrazinocarbonylmethyl)carbamate is not classified as a hazardous substance or mixture . However, it is advised to avoid breathing dust, fume, gas, mist, vapors, and spray. In case of inhalation, skin contact, or eye contact, medical attention should be sought .

Future Directions

While specific future directions for Benzyl (hydrazinocarbonylmethyl)carbamate are not mentioned in the literature, carbamates in general have been studied for their potential in various fields. For instance, (3-benzyl-5-hydroxyphenyl)carbamates have shown good inhibitory activity against M. tuberculosis . Additionally, benzene-based carbamates have been studied for their potential in inhibiting acetylcholinesterase and butyrylcholinesterase .

Biochemical Analysis

Biochemical Properties

Benzyl (hydrazinocarbonylmethyl)carbamate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbamate bonds. This compound is known to interact with enzymes such as carbamoyltransferases, which catalyze the transfer of carbamoyl groups to amino acids or other substrates. The nature of these interactions often involves the formation of stable intermediates that can be further processed in biochemical pathways .

Cellular Effects

The effects of Benzyl (hydrazinocarbonylmethyl)carbamate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, Benzyl (hydrazinocarbonylmethyl)carbamate can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, Benzyl (hydrazinocarbonylmethyl)carbamate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit the activity of certain hydrolases by forming a stable carbamate intermediate, thereby preventing the enzyme from catalyzing its usual substrate. Additionally, Benzyl (hydrazinocarbonylmethyl)carbamate can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl (hydrazinocarbonylmethyl)carbamate can change over time. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that Benzyl (hydrazinocarbonylmethyl)carbamate can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Benzyl (hydrazinocarbonylmethyl)carbamate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

Benzyl (hydrazinocarbonylmethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as carbamoyltransferases and hydrolases, influencing the conversion of substrates into products. This compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, Benzyl (hydrazinocarbonylmethyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and affinity for different biomolecules .

Subcellular Localization

Benzyl (hydrazinocarbonylmethyl)carbamate is localized to specific subcellular compartments, where it performs its biochemical functions. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. The activity and function of Benzyl (hydrazinocarbonylmethyl)carbamate can be significantly influenced by its subcellular localization, as it interacts with different biomolecules in various compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cbz-Glycine hydrazide typically involves the reaction of benzyl chloroformate with hydrazine derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{NH}_2\text{NHCOCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NHNHCOCH}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Cbz-Glycine hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce hydrazine compounds.

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the hydrazine moiety.

    Methyl carbamate: Contains a methyl group instead of a benzyl group.

    Ethyl carbamate: Contains an ethyl group instead of a benzyl group.

Uniqueness: Cbz-Glycine hydrazide is unique due to its hydrazine moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where enzyme inhibition and protein modification are desired.

Properties

IUPAC Name

benzyl N-(2-hydrazinyl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N3O3/c11-13-9(14)6-12-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJOIKPPWLCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205359
Record name Benzyl (hydrazinocarbonylmethyl)carbamate
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5680-83-1
Record name N-[(Phenylmethoxy)carbonyl]glycine hydrazide
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Record name Benzyl (hydrazinocarbonylmethyl)carbamate
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Record name 5680-83-1
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